![molecular formula C22H20Cl2N2O3S B6039396 N~2~-(3,5-dichlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide CAS No. 6188-57-4](/img/structure/B6039396.png)
N~2~-(3,5-dichlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3,5-dichlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DCPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCPG belongs to the class of NMDA receptor antagonists and has been studied extensively for its ability to modulate the activity of these receptors.
Wirkmechanismus
DCPG acts as an antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the activity of the NMDA receptor, DCPG can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
DCPG has been shown to have various biochemical and physiological effects, including the modulation of glutamate and dopamine release, the reduction of oxidative stress, and the inhibition of apoptosis. DCPG has also been shown to improve cerebral blood flow and oxygen consumption in animal models of cerebral ischemia.
Vorteile Und Einschränkungen Für Laborexperimente
DCPG has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, DCPG also has some limitations, including its relatively short half-life and the need for specialized equipment and techniques to study its effects.
Zukünftige Richtungen
DCPG has great potential for further research in the field of neuroscience and psychiatry. Some possible future directions for research on DCPG include the development of more potent and selective NMDA receptor antagonists, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential use in combination therapies for neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the long-term effects of DCPG and to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, DCPG is a promising compound for the treatment of various neurological and psychiatric disorders. Its ability to modulate the activity of the NMDA receptor and its neuroprotective effects make it a potential therapeutic agent for conditions such as stroke, traumatic brain injury, depression, anxiety, and schizophrenia. However, further research is needed to fully understand the mechanisms of action and potential side effects of DCPG, as well as its efficacy in human clinical trials.
Synthesemethoden
DCPG can be synthesized using various methods, including the reaction of 3,5-dichloroaniline with 2-ethylbenzoyl chloride, followed by the reaction of the resulting product with phenylsulfonyl chloride and glycine. The final product is obtained by recrystallization from ethanol. The purity of the product can be confirmed by using techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
DCPG has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. DCPG has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia. In addition, DCPG has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-2-16-8-6-7-11-21(16)25-22(27)15-26(19-13-17(23)12-18(24)14-19)30(28,29)20-9-4-3-5-10-20/h3-14H,2,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKQDNVAXITBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362048 |
Source
|
Record name | N~2~-(Benzenesulfonyl)-N~2~-(3,5-dichlorophenyl)-N-(2-ethylphenyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6188-57-4 |
Source
|
Record name | N~2~-(Benzenesulfonyl)-N~2~-(3,5-dichlorophenyl)-N-(2-ethylphenyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.